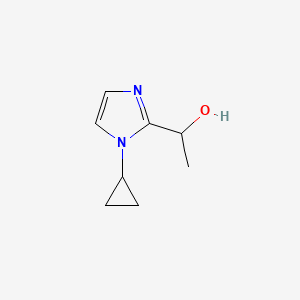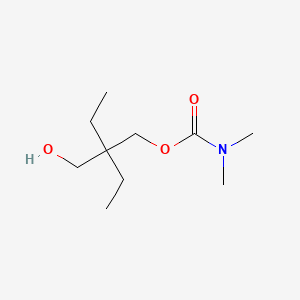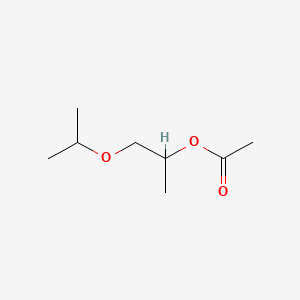
2-(Isopropyloxy)-1-methylethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropyloxy)-1-methylethyl acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique molecular structure, which includes an isopropyloxy group attached to a methylethyl acetate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyloxy)-1-methylethyl acetate typically involves the esterification of isopropyl alcohol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction can be represented as follows:
CH3COOH+(CH3)2CHOH→(CH3)2CHOOCCH3+H2O
The resultant ester and water are then separated by distillation, given their difference in boiling points .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using reactive distillation. This method combines the reaction and separation processes in a single unit, enhancing efficiency and yield. Ionic liquids have also been explored as green catalysts for this esterification reaction due to their environmental friendliness and superior catalytic activity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropyloxy)-1-methylethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield isopropyl alcohol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Oxidation: The compound can be oxidized to form corresponding acids or ketones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Isopropyl alcohol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Acids or ketones.
Applications De Recherche Scientifique
2-(Isopropyloxy)-1-methylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Investigated for its potential use in drug formulation and delivery due to its solubility properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-(Isopropyloxy)-1-methylethyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release isopropyl alcohol and acetic acid, which can then participate in further biochemical pathways. The compound’s solubility properties also make it an effective solvent, facilitating the dissolution and transport of other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl acetate: Similar in structure but lacks the methylethyl group.
Ethyl acetate: Another common ester with similar solvent properties but different molecular structure.
Methyl acetate: A simpler ester with a lower molecular weight.
Uniqueness
2-(Isopropyloxy)-1-methylethyl acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its combination of isopropyloxy and methylethyl groups makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Propriétés
Numéro CAS |
54839-25-7 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-propan-2-yloxypropan-2-yl acetate |
InChI |
InChI=1S/C8H16O3/c1-6(2)10-5-7(3)11-8(4)9/h6-7H,5H2,1-4H3 |
Clé InChI |
JQTIDYJFCNWJFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




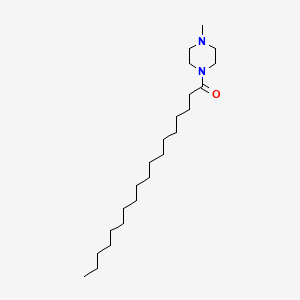
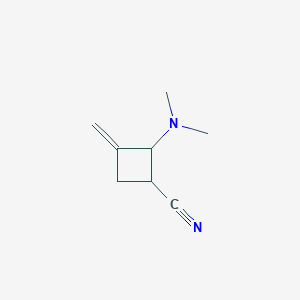
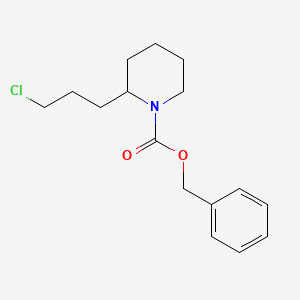
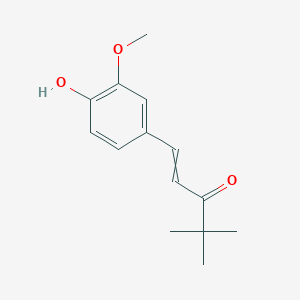
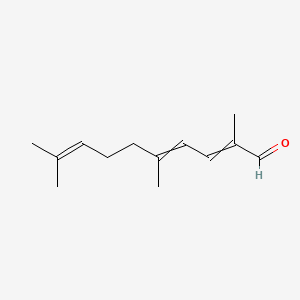
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
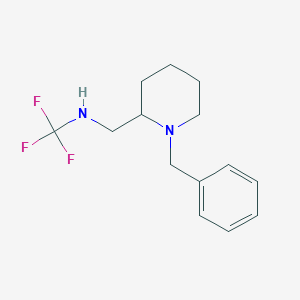
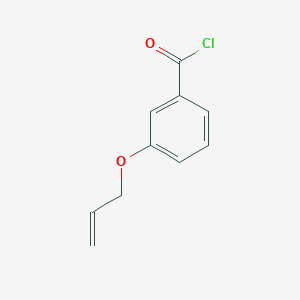
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
